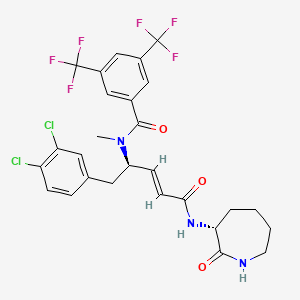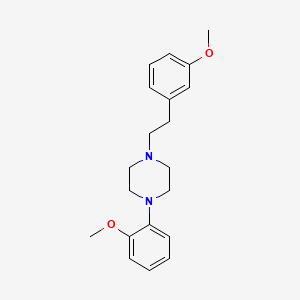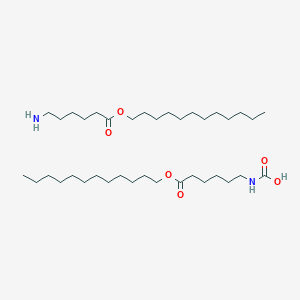
(E)-3-(2,4,5-trimethoxyphenyl)acrylaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2,4,5-trimethoxyphenyl)acrylaldehyde is an organic compound with the molecular formula C12H14O4 It is a derivative of cinnamaldehyde, characterized by the presence of three methoxy groups attached to the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (E)-3-(2,4,5-trimethoxyphenyl)acrylaldehyde can be synthesized through several methods. One common approach involves the oxidation of substituted cinnamaldehyde derivatives. For instance, the oxidation of 2,4,5-trimethoxycinnamic acid can yield 2,4,5-trimethoxy cinnamaldehyde . Another method involves the condensation of aromatic aldehydes with appropriate reagents under controlled conditions .
Industrial Production Methods: Industrial production of 2,4,5-trimethoxy cinnamaldehyde typically involves large-scale oxidation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors in the industrial synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: (E)-3-(2,4,5-trimethoxyphenyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The methoxy groups can participate in substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution
Major Products: The major products formed from these reactions include 2,4,5-trimethoxycinnamic acid, 2,4,5-trimethoxybenzyl alcohol, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
(E)-3-(2,4,5-trimethoxyphenyl)acrylaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4,5-trimethoxy cinnamaldehyde involves its interaction with molecular targets and pathways. It primarily operates by inhibiting the NF-κB pathway and modulating pro-inflammatory mediators. In cancer treatment, it disrupts cellular processes, leading to apoptosis of cancer cells . The compound also enhances metabolic health by improving glucose uptake and insulin sensitivity .
Vergleich Mit ähnlichen Verbindungen
Cinnamaldehyde: The parent compound, known for its flavor and odor, and used in various applications.
2,4,5-Trimethoxycinnamic acid: A derivative with similar chemical properties but different applications.
3,4-Dimethoxycinnamaldehyde: Another derivative with distinct chemical behavior and uses.
Uniqueness: (E)-3-(2,4,5-trimethoxyphenyl)acrylaldehyde stands out due to its unique combination of methoxy groups, which impart specific chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C12H14O4 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
(E)-3-(2,4,5-trimethoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C12H14O4/c1-14-10-8-12(16-3)11(15-2)7-9(10)5-4-6-13/h4-8H,1-3H3/b5-4+ |
InChI-Schlüssel |
DNAVOCNYHNNEQI-SNAWJCMRSA-N |
SMILES |
COC1=CC(=C(C=C1C=CC=O)OC)OC |
Isomerische SMILES |
COC1=CC(=C(C=C1/C=C/C=O)OC)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1C=CC=O)OC)OC |
Synonyme |
2,4,5-trimethoxycinnamaldehyde trans-2,4,5-trimethoxycinnamaldehyde |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-amino-5[N-methylformylamino]-1-methyluracil](/img/structure/B1241088.png)


![[(2R,3S,4S,5S,6R)-6-[[(3E,5E,9E,13E,15E)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-(1-hydroxyethyl)-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B1241091.png)







![N-[[4-[oxo-[4-(phenylmethyl)-1-piperazinyl]methyl]phenyl]methyl]benzenesulfonamide](/img/structure/B1241106.png)
![1-ethyl-N-[[1-(phenylmethyl)-2-benzimidazolyl]methyl]-5-benzimidazolamine](/img/structure/B1241107.png)
![O3-[2-(trifluoromethyl)benzoyl]-4-chloro-1-methyl-1H-pyrazole-3-carbohydroximamide](/img/structure/B1241108.png)
